2-(2-Nitropropyl)-1,3-dioxolane

Total synthesis Annelation reagent Chiral building block

2-(2-Nitropropyl)-1,3-dioxolane (CAS 106334-27-4) is a nitroalkyl-substituted 1,3-dioxolane derivative with the molecular formula C6H11NO4 and a molecular weight of 161.16 g/mol. The compound combines a 1,3-dioxolane ring—a widely used carbonyl protecting group—with a 2-nitropropyl side chain, providing a bifunctional scaffold for organic synthesis.

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
CAS No. 106334-27-4
Cat. No. B034095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Nitropropyl)-1,3-dioxolane
CAS106334-27-4
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC(CC1OCCO1)[N+](=O)[O-]
InChIInChI=1S/C6H11NO4/c1-5(7(8)9)4-6-10-2-3-11-6/h5-6H,2-4H2,1H3
InChIKeyYSVUXQBGRVBEGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Nitropropyl)-1,3-dioxolane (CAS 106334-27-4) for Advanced Synthesis: A Procurement-Focused Overview of a Bifunctional Nitroalkyl Synthon


2-(2-Nitropropyl)-1,3-dioxolane (CAS 106334-27-4) is a nitroalkyl-substituted 1,3-dioxolane derivative with the molecular formula C6H11NO4 and a molecular weight of 161.16 g/mol . The compound combines a 1,3-dioxolane ring—a widely used carbonyl protecting group—with a 2-nitropropyl side chain, providing a bifunctional scaffold for organic synthesis . Its structural configuration enables distinct reactivity profiles compared to close analogs such as 2-(3-nitropropyl)-1,3-dioxolane (CAS not found) and 2-(2-nitroethyl)-1,3-dioxolane (CAS 82891-99-4). This compound serves as a versatile building block for constructing complex molecular architectures, particularly in applications requiring simultaneous carbonyl protection and nitroalkane-based C–C bond formation.

Described as a bifunctional synthon combining 1,3-dioxolane protection with nitroalkane reactivity
α-methyl branch may modulate nucleophilicity and steric outcome in C–C bond formation
May support construction of sterically hindered or branched carbon architectures

Why Generic Substitution Fails: Key Differentiators of 2-(2-Nitropropyl)-1,3-dioxolane in Synthetic Applications


Substituting 2-(2-nitropropyl)-1,3-dioxolane with other nitroalkyl dioxolanes is not trivial due to critical differences in carbon chain length, branching, and resulting reactivity. The 2-nitropropyl group, with its methyl substituent at the α-carbon to the nitro group, introduces steric hindrance that modulates the acidity of the α-proton and influences the outcome of reactions such as the Henry (nitro-aldol) condensation [1]. In contrast, the unbranched analog 2-(3-nitropropyl)-1,3-dioxolane lacks this α-substitution, leading to different nucleophilicity and regioselectivity [2]. The shorter-chain 2-(2-nitroethyl)-1,3-dioxolane functions as a 3-oxopropyl anion equivalent, while the 2-nitropropyl variant offers a distinct carbon framework for chain elongation and annelation strategies [3]. These structural nuances directly impact reaction yields, selectivity, and the feasibility of specific synthetic routes, making informed compound selection essential for successful synthetic planning.

Chain branching
Branched 2-nitropropyl (α-methyl present)
2-(3-nitropropyl): linear chain, lower steric hindrance
Steric profile alters acidity of α-proton and nitronate nucleophilicity, potentially shifting Henry reaction outcomes.
Carbon framework
4-carbon nitropropyl scaffold with methyl branch
2-(2-nitroethyl): 3-carbon nitroethyl chain, distinct anion equivalent role
Chain-length mismatch alters anion equivalent scope and may not directly replace nitropropyl in four-carbon homologation.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Performance of 2-(2-Nitropropyl)-1,3-dioxolane


Synthetic Yield in Annelation Reactions: Cross-Study Comparison with 2-(3-Nitropropyl)-1,3-dioxolane

In the synthesis of the hexahydronaphthalene nucleus of compactin, 2-(3-nitropropyl)-1,3-dioxolane was employed as a four-carbon bifunctional annelating reagent, achieving a specific yield in the ring-construction step [1]. While direct quantitative yield data for 2-(2-nitropropyl)-1,3-dioxolane in an identical reaction system is not available in the open literature, the structural difference—a methyl group on the α-carbon of the nitropropyl chain—is expected to alter the stereochemical outcome and yield of the annelation step. This constitutes a class-level inference that procurement decisions should be based on the specific carbon framework required for the target molecule.

Synthetic Yield: Annelation
Data to verify
2-(3-nitropropyl) analog used as annelating reagent; no direct yield data for target compound
Structural difference may alter stereochemical outcome and yield
Cross-study comparison; direct data needed
Total synthesis Annelation reagent Chiral building block

Chain Length and Reactivity: Class-Level Inference on Nitroalkane Acidity and Nucleophilicity

The presence of an α-methyl group in 2-(2-nitropropyl)-1,3-dioxolane increases the steric hindrance around the nitro group compared to unbranched analogs like 2-(3-nitropropyl)-1,3-dioxolane. This steric factor is known to decrease the acidity of the α-proton and reduce the nucleophilicity of the corresponding nitronate anion [1]. Consequently, reactions such as the Henry (nitro-aldol) condensation may require stronger bases or different conditions to achieve comparable yields. Conversely, the branched structure can enhance diastereoselectivity in reactions with chiral electrophiles.

Chain Length & Acidity
Class-level
α-methyl substitution increases steric hindrance; pKa not reported
May reduce nucleophilicity; may enhance diastereoselectivity
Based on general nitroalkane reactivity principles
Nitroalkane reactivity C–C bond formation Henry reaction

Synthetic Utility as a Four-Carbon Synthon: Comparison with 2-(2-Nitroethyl)-1,3-dioxolane

2-(2-Nitroethyl)-1,3-dioxolane (CAS 82891-99-4) is established as a versatile 3-oxopropyl anion equivalent for the synthesis of jasmonoids and prostaglandin intermediates, with reported synthetic sequences achieving yields in the range of 60-80% for key steps [1]. In contrast, 2-(2-nitropropyl)-1,3-dioxolane, with its additional methyl group, provides a four-carbon framework that can be unmasked to a 4-oxobutyl moiety, offering a different chain length for homologation strategies. The specific synthetic yields for 2-(2-nitropropyl)-1,3-dioxolane in analogous transformations are not reported in the available literature.

Four-Carbon Synthon Utility
Data to verify
2-(2-Nitroethyl) analog: reported yields 60-80%; target: no synthesis data
Chain length difference (4C vs 3C) affects homologation strategy
No reported yield for target in comparable transformations
Anion equivalent Jasmonoid synthesis Prostaglandin precursor

Commercial Availability and Purity Benchmarking

2-(2-Nitropropyl)-1,3-dioxolane is commercially available from specialized chemical suppliers at a typical purity of approximately 95% [1]. In comparison, 2-(2-nitroethyl)-1,3-dioxolane is offered by major suppliers such as Sigma-Aldrich with similar purity specifications . The limited number of suppliers for the nitropropyl derivative suggests it is a more specialized building block, which may impact procurement lead times and cost. This information is crucial for sourcing decisions in academic and industrial research settings.

Commercial Purity & Supply
Source review
~95% purity; limited specialist vendors
Specialized sourcing; plan for lead times
Supplier data; verify for critical applications
Supplier comparison Chemical procurement Purity analysis

Best-Fit Research and Industrial Application Scenarios for 2-(2-Nitropropyl)-1,3-dioxolane


Total Synthesis of Sterically Hindered Natural Products

2-(2-Nitropropyl)-1,3-dioxolane is ideally suited for the total synthesis of complex natural products that require a branched four-carbon building block. The α-methyl group on the nitropropyl chain introduces steric hindrance that can be leveraged to control stereoselectivity in key C–C bond-forming steps, as demonstrated by the use of its analog 2-(3-nitropropyl)-1,3-dioxolane in compactin synthesis [1]. Researchers targeting molecules with similar steric requirements should prioritize this compound over linear analogs.

Development of Novel Prostaglandin and Jasmonoid Analogs

Building on the established use of 2-(2-nitroethyl)-1,3-dioxolane as a 3-oxopropyl anion equivalent for prostaglandin and jasmonoid synthesis [2], 2-(2-nitropropyl)-1,3-dioxolane offers a route to analogs with an extended or branched carbon framework. This is particularly valuable for medicinal chemistry programs exploring structure-activity relationships in this pharmacologically important class.

Stereoselective Henry Reactions with Chiral Electrophiles

The increased steric bulk of 2-(2-nitropropyl)-1,3-dioxolane, relative to unbranched nitroalkyl dioxolanes, can enhance diastereoselectivity in Henry reactions with chiral aldehydes or ketones. While specific data for this compound is limited, the class-level inference based on nitroalkane chemistry [3] suggests it is a valuable tool for asymmetric synthesis applications where facial selectivity is paramount.

Application
Selection Property
Validation Focus
Total synthesis of sterically hindered natural products
Branched four-carbon scaffold with α-methyl steric control
Stereoselectivity and yield in annelation steps
Prostaglandin and jasmonoid analog development
Extended four-carbon framework with methyl branching
Carbon-chain homologation and structure-activity profiling
Asymmetric Henry reactions with chiral electrophiles
Increased steric bulk for diastereoselectivity
Facial selectivity in C–C bond formation
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